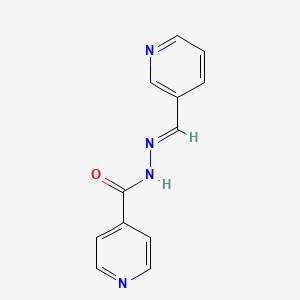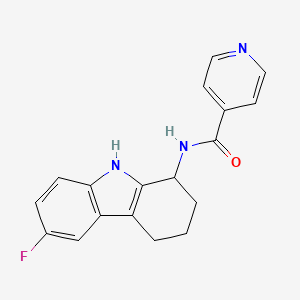
N'-(3-Pyridinylmethylene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Pyridinylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C12H10N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Pyridinylmethylene)isonicotinohydrazide can be synthesized through the reaction of isoniazid with 3-pyridinecarboxaldehyde in an ethanol/water mixture. The reaction typically involves dissolving isoniazid in water and adding a solution of 3-pyridinecarboxaldehyde in ethanol. The mixture is then stirred at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for N’-(3-Pyridinylmethylene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Pyridinylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(3-Pyridinylmethylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3-Pyridinylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimicrobial activity, the compound inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to cell death . For its anticancer activity, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazone derivatives: These compounds share a similar structure and have comparable biological activities.
Pyridinecarboxaldehyde derivatives: These compounds also exhibit antimicrobial and anticancer properties.
Uniqueness
N’-(3-Pyridinylmethylene)isonicotinohydrazide is unique due to its dual activity against both tuberculosis and cancer. Its ability to form stable metal complexes also sets it apart from other similar compounds .
Properties
CAS No. |
15017-31-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-6-13-7-4-11)16-15-9-10-2-1-5-14-8-10/h1-9H,(H,16,17)/b15-9+ |
InChI Key |
DERMXJNBYDETST-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B11222500.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11222508.png)
![N-benzyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11222510.png)
![Methyl 4,5-dimethoxy-2-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11222518.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-chloro-2H-chromen-2-one](/img/structure/B11222539.png)
![3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11222547.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-iodophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11222550.png)

![(2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B11222560.png)
![2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11222579.png)

